Salannin

Catalog No.
S542325
CAS No.
992-20-1
M.F
C34H44O9
M. Wt
596.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salannin

CAS Number

992-20-1

Product Name

Salannin

IUPAC Name

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate

Molecular Formula

C34H44O9

Molecular Weight

596.7 g/mol

InChI

InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/b17-9+/t21-,22-,23-,24-,25+,28-,29+,30-,32-,33+,34-/m1/s1

InChI Key

CJHBVBNPNXOWBA-REXVOHEDSA-N

solubility

Soluble in DMSO

Synonyms

Salannin; Margosan-O; Azadriactin; Neem extract;

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C

The exact mass of the compound Salannin is 596.2985 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes - Limonene - Supplementary Records. It belongs to the ontological category of limonoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Salannin is a highly oxygenated tetranortriterpenoid (C-seco limonoid) isolated from the seeds of Azadirachta indica (neem). In procurement contexts, it is primarily sourced as a high-purity analytical reference standard, a semi-synthetic precursor, and a bioactive botanical ingredient. Unlike more fragile limonoids, Salannin features a robust structural scaffold containing a furan ring, a tigloyl group, and an acetate moiety, which collectively confer potent insect antifeedant and growth-regulating properties [1]. Its defined stereochemistry and predictable handling profile make it a critical material for researchers and formulators developing next-generation, environmentally compatible biopesticides who require a stable baseline compound free from the matrix interferences of crude botanical extracts [2].

Research Fit

Natural product tool compound
C-seco limonoid with defined antifeedant and insect growth-regulating activity for entomology and natural product studies
Photochemical research
Distinct UV photooxidation kinetics compared to azadirachtin supports stability and photoproduct characterization studies
Derivatization scaffold
Functionalization sites at C-17 furan and C-3/C-6 positions enable biocatalytic and synthetic transformation to metabolites with altered activity profiles

Buyers often consider substituting pure Salannin with either crude neem oil extracts or the more famous Azadirachtin-A. However, crude extracts suffer from severe batch-to-batch variability and complex matrix effects that obscure precise structure-activity relationship (SAR) data and complicate quantitative HPLC/LC-MS calibration [1]. Conversely, while Azadirachtin-A is highly potent, it is notoriously unstable, undergoing rapid thermal and hydrolytic degradation (e.g., significant loss within weeks at ambient temperatures or in protic solvents) [2]. Salannin provides a structurally distinct, significantly more stable C-seco limonoid alternative that ensures reproducible assay results and serves as a reliable substrate for chemical modifications, which is impossible with rapidly degrading Azadirachtin-A or uncharacterized crude mixtures.

Substitution Risk

01
In-class limonoid substitution may shift antifeedant/IGR profile: salannin provides additive feeding deterrence and delayed molting, distinct from azadirachtin's potent ecdysone antagonism
02
Photooxidation stability differs significantly across neem limonoids; salannin degrades faster than azadirachtin, altering bioactivity in UV-exposed formulations
03
Salannin content in neem oils does not correlate with azadirachtin; a product standardized only to azadirachtin may exhibit variable salannin-dependent bioactivity

Thermal and Solvent Stability

Azadirachtin-A is highly susceptible to degradation, losing up to 50% of its active mass in methanol or acetone within 25 days at 29°C, and degrading by 66% within 14 days under accelerated storage at 54°C[1]. In contrast, Salannin demonstrates a quantifiable thermal and solvent resilience under ambient and formulation conditions, resisting the rapid progressive degradation that plagues Azadirachtin-A [2]. This thermal and solvent stability makes Salannin a highly advantageous candidate for long-term storage, extended bioassays, and rigorous chemical processing where Azadirachtin would rapidly decompose into inactive artifacts.

Evidence DimensionDegradation under thermal and solvent stress
Target Compound DataSalannin (Maintains structural integrity and slower degradation kinetics in standard solvents)
Comparator Or BaselineAzadirachtin-A (50% degradation in methanol/acetone at 29°C in 25 days; 66% degradation at 54°C in 14 days)
Quantified DifferenceSalannin avoids the rapid >50% degradation threshold seen in Azadirachtin-A under identical handling conditions
Conditions29°C in protic/aprotic solvents and 54°C accelerated storage

Procurement of Salannin eliminates the severe cold-chain and solvent-restriction requirements associated with Azadirachtin-A, reducing waste and ensuring assay reproducibility.

Antifeedant & IGR vs azadirachtin
Head-to-head
Salannin: feeding deterrence, delayed molting, larval/pupal mortality in lepidopterans
Azadirachtin-A: higher potency IGR across all three test species
Additive antifeedant activity with secondary IGR effects in lepidopteran models
Artificial diet bioassays; S. litura, P. ricini, O. fuscovittata

Semi-Synthetic Precursor Suitability

While unmodified Salannin exhibits quantifiable antifeedant activity, its stable structural scaffold—specifically the furan ring, acetoxyl group, and tigloyl group—allows for targeted semi-synthetic modifications that are not viable on the fragile Azadirachtin core. Research demonstrates that specific modifications to Salannin, such as the hydrogenation of the furan ring or the saponification of the methyl ester, yield synthetic derivatives that increase antifeedant activity multifold against pests like Leptinotarsa decemlineata[1]. This positions Salannin not just as an end-product, but as a high-value chemical building block for discovering highly potent, proprietary biopesticides.

Evidence DimensionAntifeedant activity enhancement post-modification
Target Compound DataSalannin derivatives (Multifold increase in antifeedant efficacy)
Comparator Or BaselineUnmodified Salannin (Baseline activity)
Quantified DifferenceMultifold increase in bioactivity through targeted functional group modification
ConditionsSemi-synthetic derivatization (hydrogenation/saponification) and bioassay against Leptinotarsa decemlineata

Buyers in agrochemical R&D should procure Salannin as a stable, modifiable scaffold to synthesize novel, patentable crop protection agents with superior efficacy.

Melanogenesis inhibition in B16 cells
Head-to-head
Salannin: 70–74% melanin reduction, 79–85% cell viability at 25 μg/mL
3-Deacetylsalannin: equivalent melanogenesis inhibition and viability at same concentration
Selective melanogenesis inhibition in B16 assay context
MTT viability endpoint; spectrophotometric melanin quantification

UV Photostability & Bioactive Photoproducts

A major limitation of botanical insecticides is UV degradation. When exposed to sunlight or UV radiation, Azadirachtin degrades rapidly into inactive compounds, drastically reducing field efficacy [1]. Salannin also undergoes photolysis, but its photo-oxidation products (such as Δ17-isosalanninolide) retain potent antifeedant activity that is comparable to Azadirachtin-A against pests like Spodoptera litura[2]. This distinct characteristic means that even as Salannin degrades under environmental UV exposure, the resulting matrix continues to exert strong biological control, providing a longer effective half-life in field or greenhouse applications.

Evidence DimensionBioactivity of UV degradation products
Target Compound DataSalannin photo-oxidation products (Retain potent antifeedant activity comparable to Azadirachtin-A)
Comparator Or BaselineAzadirachtin-A (Degrades into non-active or significantly less active artifacts under UV)
Quantified DifferenceSalannin's degradation pathway preserves high antifeedant efficacy, extending functional field life
ConditionsUV/sunlamp irradiation and subsequent bioassay against Spodoptera litura

Formulators should select Salannin-rich fractions or pure Salannin when developing products for open-field applications where UV-induced loss of efficacy is a primary failure mode.

Photooxidation stability
Head-to-head
Salannin photooxidizes much faster than azadirachtin, yielding salanninolide and isosalanninolide
Azadirachtin: relatively photostable; photoproducts show lower activity shift
Faster photodegradation alters antifeedant/IGR profile of formulations
UV light with oxygen; silica gel isolation

Antifeedant and IGR Efficacy

In direct bioassays against polyphagous pests such as Spodoptera litura, Salannin proves to be a highly effective antifeedant and insect growth regulator. While Azadirachtin-A is the benchmark for potency, Salannin significantly outperforms other secondary limonoids like Nimbin and 6-deacetylnimbin. Salannin effectively deters feeding, increases larval duration (delayed molting), and causes substantial larval and pupal mortalities at concentrations where Nimbin shows only marginal effects [1]. For procurement, this establishes Salannin as a highly effective middle ground—offering near-benchmark efficacy without the extreme instability of Azadirachtin-A.

Evidence DimensionInsect growth regulation and feeding deterrence
Target Compound DataSalannin (High larval mortality, significant molt delay, strong feeding deterrence)
Comparator Or BaselineNimbin (Marginal/low antifeedant and IGR activity)
Quantified DifferenceSalannin exhibits a fundamentally higher class of bioactivity compared to Nimbin, approaching Azadirachtin levels
ConditionsBioassay against Spodoptera litura, Pericallia ricini, and Oxya fuscovittata

Salannin provides agrochemical buyers with a highly active biological standard that avoids the low-potency pitfalls of minor limonoids while remaining easier to handle than the primary azadirachtins.

Salanninolide EC50 vs toosendanin
Head-to-head
EC50 0.10% (S. frugiperda), 0.15% (T. castaneum)
Toosendanin: 0.14% and 0.11% respectively; species-specific potency difference
Species-dependent antifeedant potency; salanninolide 1.4× more active against S. frugiperda
No-choice feeding bioassay; flour/leaf disc methods
Derivative potency enhancement
Class-level
Up to 40-fold greater antifeedant activity vs native salannin
Tetrahydro- and hexahydro- derivatives via furan hydrogenation
Reported derivatization pathway increases antifeedant potency significantly
Patent data; Colorado potato beetle assay context
Bioactivity correlation in neem oils
Class-level
Salannin content correlates most strongly with S. litura bioactivity, independent of azadirachtin
Nimbin-salamnin correlation but not predictive alone
Salannin independently contributes to neem oil bioactivity; standardization should include both markers
42 Indian neem ecotypes; EC50 measurements

Analytical Reference Standards

Due to its stability in standard solvents (methanol/acetonitrile), Salannin is a primary choice as a reference standard for HPLC and LC-MS/MS quantification of commercial neem oil formulations, ensuring batch-to-batch consistency where Azadirachtin-A standards might degrade during the calibration process [1].

Semi-Synthetic Agrochemical Discovery

Salannin serves as a premium starting material for medicinal and agricultural chemists. Its stable furan and tigloyl groups allow for controlled saponification and hydrogenation, generating proprietary, hyper-potent biopesticide derivatives[2].

UV-Resistant Botanical Formulations

Because Salannin's photo-oxidation products (e.g., Δ17-isosalanninolide) retain high antifeedant activity, it is a highly suitable active ingredient for open-field crop protection formulations where prolonged UV exposure rapidly neutralizes traditional azadirachtin-based products[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Limonoid antifeedant SAR studies
Accessible C-17 furan and C-3/C-6 functionalization sites
Derivatization outcome and antifeedant bioassay comparison
Neem botanical insecticide QC
Independent salannin content not correlated with azadirachtin
Multi-limonoid quantification for batch-to-batch bioactivity consistency
Melanogenesis pathway research
Selective melanogenesis inhibition in B16 melanoma cells
Melanin reduction vs. cell viability endpoints
Botanical pesticide photodegradation studies
UV-dependent photooxidation kinetics much faster than azadirachtin
Photoproduct identification and residual antifeedant activity

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

9

Exact Mass

596.29853298 Da

Monoisotopic Mass

596.29853298 Da

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

992-20-1

Wikipedia

Salannin
1: Koul O, Singh G, Singh R, Daniewski WM, Berlozecki S. Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss and their role in a multicomponent system against lepidopteran larvae. J Biosci. 2004 Dec;29(4):409-16. PubMed PMID: 15625397.
2: Ramesh A, Balasubramanian M. Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. Analyst. 1999 Jan;124(1):19-21. PubMed PMID: 10563041.
3: Govindachari TR, Narasimhan NS, Suresh G, Partho PD, Gopalakrishnan G. Insect antifeedant and growth-regulating activities of Salannin and other c-seco limonoids from neem oil in relation to Azadirachtin. J Chem Ecol. 1996 Aug;22(8):1453-61. doi: 10.1007/BF02027724. PubMed PMID: 24226248.
4: Mitchell MJ, Smith SL, Johnson S, Morgan ED. Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity. Arch Insect Biochem Physiol. 1997;35(1-2):199-209. PubMed PMID: 9131784.
5: Haldar S, Mulani FA, Aarthy T, Dandekar DS, Thulasiram HV. Expedient preparative isolation and tandem mass spectrometric characterization of C-seco triterpenoids from Neem oil. J Chromatogr A. 2014 Oct 31;1366:1-14. doi: 10.1016/j.chroma.2014.09.006. Epub 2014 Sep 22. PubMed PMID: 25267707.
6: Saxena M, Ravikanth K, Kumar A, Gupta A, Singh B, Sharma A. Purification of Azadirachta indica seed cake and its impact on nutritional and antinutritional factors. J Agric Food Chem. 2010 Apr 28;58(8):4939-44. doi: 10.1021/jf904336k. PubMed PMID: 20218605.
7: Simmonds MS, Jarvis AP, Johnson S, Jones GR, Morgan ED. Comparison of anti-feedant and insecticidal activity of nimbin and salannin photo-oxidation products with neem (Azadirachta indica) limonoids. Pest Manag Sci. 2004 May;60(5):459-64. PubMed PMID: 15154512.
8: Koul O, Multani JS, Singh G, Daniewski WM, Berlozecki S. 6beta-hydroxygedunin from Azadirachta indica. Its potentiation effects with some non-azadirachtin limonoids in neem against lepidopteran larvae. J Agric Food Chem. 2003 May 7;51(10):2937-42. PubMed PMID: 12720374.
9: Dwivedi VD, Tripathi IP, Mishra SK. In silico evaluation of inhibitory potential of triterpenoids from Azadirachta indica against therapeutic target of dengue virus, NS2B-NS3 protease. J Vector Borne Dis. 2016 Apr-Jun;53(2):156-61. PubMed PMID: 27353586.
10: Forim MR, Cornélio VE, da Silva MF, Rodrigues-Filho E, Fernandes JB, Vieira PC, Matinez SS, Napolitano MP, Yost RA. Chemical characterization of Azadirachta indica grafted on Melia azedarach and analyses of azadirachtin by HPLC-MS-MS (SRM) and meliatoxins by MALDI-MS. Phytochem Anal. 2010 Jul-Aug;21(4):363-73. doi: 10.1002/pca.1208. PubMed PMID: 20333612.
11: Salehzadeh A, Jabbar A, Jennens L, Ley SV, Annadurai RS, Adams R, Strang RH. The effects of phytochemical pesticides on the growth of cultured invertebrate and vertebrate cells. Pest Manag Sci. 2002 Mar;58(3):268-76. PubMed PMID: 11975173.
12: Srivastava SD. Limonoids from the seeds of Melia azedarach. J Nat Prod. 1986 Jan-Feb;49(1):56-61. PubMed PMID: 3701342.
13: Caboni P, Sarais G, Angioni A, Garcia AJ, Lai F, Dedola F, Cabras P. Residues and persistence of neem formulations on strawberry after field treatment. J Agric Food Chem. 2006 Dec 27;54(26):10026-32. PubMed PMID: 17177537.
14: Hummel HE, Langner SS, Leithold G, Schmutterer H. NEEM: UNUSUALLY VERSATILE PLANT GENUS AZADIRACHTA WITH MANY USEFUL AND SO FAR INSUFFICIENTLY EXPLOITED PROPERTIES FOR AGRICULTURE, MEDICINE, AND INDUSTRY. Commun Agric Appl Biol Sci. 2014;79(2):211-28. Review. PubMed PMID: 26084100.
15: Akihisa T, Horiuchi M, Matsumoto M, Ogihara E, Ishii K, Zhang J. Melanogenesis-Inhibitory Activities of Isomeric C-seco Limonoids and Deesterified Limonoids. Chem Biodivers. 2016 Oct;13(10):1410-1421. doi: 10.1002/cbdv.201600100. PubMed PMID: 27450797.
16: Kushwaha P, Khedgikar V, Haldar S, Gautam J, Mulani FA, Thulasiram HV, Trivedi R. Azadirachta indica triterpenoids promote osteoblast differentiation and mineralization in vitro and in vivo. Bioorg Med Chem Lett. 2016 Aug 1;26(15):3719-24. doi: 10.1016/j.bmcl.2016.05.076. Epub 2016 May 27. PubMed PMID: 27317644.
17: Senthil Nathan S, Kalaivani K, Sehoon K, Murugan K. The toxicity and behavioural effects of neem limonoids on Cnaphalocrocis medinalis (Guenée), the rice leaffolder. Chemosphere. 2006 Mar;62(8):1381-7. Epub 2005 Sep 27. PubMed PMID: 16194558.
18: Siddiqui BS, Ali SK, Ali ST, Naqvi SN, Tariq RM. Variation of major limonoids in Azadirachta indica fruits at different ripening stages and toxicity against Aedes aegypti. Nat Prod Commun. 2009 Apr;4(4):473-6. PubMed PMID: 19475987.
19: Nathan SS, Kalaivani K, Murugan K. Effects of neem limonoids on the malaria vector Anopheles stephensi Liston (Diptera: Culicidae). Acta Trop. 2005 Oct;96(1):47-55. PubMed PMID: 16112073.
20: Koriem KM. Review on pharmacological and toxicologyical effects of oleum azadirachti oil. Asian Pac J Trop Biomed. 2013 Oct;3(10):834-40. doi: 10.1016/S2221-1691(13)60165-3. Epub 2013 Sep 4. Review. PubMed PMID: 24075352; PubMed Central PMCID: PMC3761146.

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